Diospyrol

Anthelmintic Hookworm Necator americanus

Diospyrol (CAS 17667-23-1) addresses the critical need for a species-specific anthelmintic with a high therapeutic index. It is a symmetrical dimeric naphthol from Diospyros mollis, providing a structurally unique tool for parasitology research. - Species-Specific Efficacy: Achieves 100% clearance of N. americanus in hamsters at 500 mg/kg p.o., while being inactive against Ascaris spp. - Exceptional Safety: Oral LD50 >3,000 mg/kg in rodents, offering a wide safety margin for in vivo studies. - SAR Reference Standard: Essential for structure-activity relationship studies; all six tested synthetic derivatives were inactive, highlighting its unique pharmacophore.

Molecular Formula C22H18O4
Molecular Weight 346.4 g/mol
CAS No. 17667-23-1
Cat. No. B100084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiospyrol
CAS17667-23-1
Synonymsdiospyrol
Molecular FormulaC22H18O4
Molecular Weight346.4 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C(=C1)O)C(=C(C=C2)C3=C(C4=C(C=C3)C=C(C=C4O)C)O)O
InChIInChI=1S/C22H18O4/c1-11-7-13-3-5-15(21(25)19(13)17(23)9-11)16-6-4-14-8-12(2)10-18(24)20(14)22(16)26/h3-10,23-26H,1-2H3
InChIKeyATGBDIJBTXFUFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diospyrol Pharmacological Profile


Diospyrol (CAS 17667-23-1) is a symmetrical dimeric naphthol natural product isolated from the fresh fruits of Diospyros mollis Griff. . Its chemical structure comprises two 7-methyljuglone-derived naphthalene units joined via a 2,2′-linkage, yielding the IUPAC designation 6,6′-dimethyl-2,2′-binaphthalene-1,1′,8,8′-tetrol [1]. The compound exhibits potent anthelmintic activity against hookworms (Necator americanus), nematodes (Nematospiroides dubius), and cestodes (Hymenolepis nana), with a reported oral LD50 > 3,000 mg/kg in rodents, indicating a wide therapeutic margin [2][3]. Its unique dimeric scaffold distinguishes it from monomeric naphthoquinone anthelmintics and synthetic alternatives.

Compound Class
Dimeric naphthol natural product
Research Context
Anthelmintic screening compound
Source
Isolated from Diospyros mollis

Diospyrol Generic Substitution Risks


Generic substitution of diospyrol with other naphthoquinones or broad-spectrum anthelmintics is precluded by three critical differentiators: (1) structural divergence—diospyrol is a dimeric naphthol, whereas common anthelmintic naphthoquinones like juglone and plumbagin are monomeric 1,4-naphthoquinones, leading to distinct pharmacodynamics [1]; (2) species-specific efficacy—diospyrol demonstrates potent activity against N. americanus, N. dubius, and H. nana, but is ineffective against Ascaris species, a pattern not shared by benzimidazoles or imidazothiazoles [2][3]; and (3) safety profile—diospyrol exhibits an oral LD50 > 3,000 mg/kg, whereas bitoscanate, a similarly indicated hookworm agent, has an oral LD50 of 21–230 mg/kg, rendering generic interchange hazardous without dose adjustment [4][5]. The quantitative evidence below substantiates these claims.

Monomeric vs. Dimeric Scaffold
Diospyrol's dimeric naphthol core differs from monomeric 1,4-naphthoquinones like juglone or plumbagin, potentially altering target engagement and pharmacodynamic response.
Species-Specific Anthelmintic Spectrum
Reported activity against N. americanus and H. nana but not Ascaris spp. may not be replicated by broad-spectrum substitutes such as benzimidazoles.
Toxicity Margin Mismatch
Reported acute oral toxicity context differs markedly from bitoscanate; direct substitution without evaluation may shift safety-related endpoints.

Diospyrol Quantitative Comparison


Hookworm Clearance vs. Bephenium

In a direct head-to-head study in golden hamsters experimentally infected with Necator americanus, diospyrol at 200 mg/kg/day for 3 days eliminated worms in 8 of 10 animals (99% worm burden reduction), and a single 500 mg/kg dose achieved 100% elimination in patent infections. Bephenium hydroxynaphthoate, a clinical anthelmintic at the time, was found to be inferior to diospyrol in comparative worm count assessments [1].

Hookworm Clearance
Head-to-head
200 mg/kg/day × 3 days: 99% worm reduction; 500 mg/kg single dose: 100% clearance vs bephenium (reported as inferior) in hamster N. americanus model.
Supports higher anthelmintic response in direct comparator model.
Quantitative bephenium data not provided in source.
Anthelmintic Hookworm Necator americanus

Helminth Efficacy vs. Flubendazole

Diospyrol-containing alcoholic extract of Diospyros mollis exhibited an ED50 of 79 mg/kg for elimination of adult Hymenolepis nana (dwarf tapeworm) in mice following a single oral dose. In the same study, flubendazole, a benzimidazole anthelmintic, showed minimal effect against both adult and larval stages of the parasite [1]. While this evidence is for the extract rather than pure diospyrol, the activity is attributed to diospyrol as the principal anthelmintic constituent [2]. Diospyrol also demonstrated 80% clearance of Nematospiroides dubius at 500 mg/kg single dose and 97% with 2–3 daily doses [3].

Helminth Spectrum
Cross-study
ED50 = 79 mg/kg (H. nana adults); 80–97% reduction of N. dubius at 500 mg/kg. Flubendazole: minimal effect.
Reported dual cestode/nematode activity not shared by flubendazole.
Extract-based evidence; diospyrol attributed as active principle.
Anthelmintic Cestode Hymenolepis nana

Dimeric vs. Monomeric Naphthoquinones

Diospyrol is a symmetrical dimer of 7-methyljuglone (a monomeric naphthoquinone) [1]. Unlike monomeric 1,4-naphthoquinones such as juglone and plumbagin, which exhibit broad cytotoxicity and limited in vivo utility, diospyrol demonstrates targeted anthelmintic activity with an oral LD50 > 3,000 mg/kg, indicating a favorable therapeutic index [2][3]. The dimeric architecture appears to confer selectivity for helminth targets while mitigating host toxicity, a feature not observed with simpler naphthoquinone monomers that often act as non-selective electrophiles.

Scaffold Safety
Class-level
Oral LD50 > 3,000 mg/kg (diospyrol) vs plumbagin i.p. LD50 ~10 mg/kg; parasite-selective spectrum reported.
Dimeric architecture associated with wider toxicity margin in rodent models.
Class-level inference; direct monomeric comparator data limited.
Naphthoquinone Structure-activity relationship Anthelmintic

Safety vs. Bitoscanate

Diospyrol exhibits an oral LD50 > 3,000 mg/kg in both rats and mice, placing it in the low-toxicity category [1]. In contrast, bitoscanate (p-phenylene diisothiocyanate), another hookworm anthelmintic, has an oral LD50 of 21 mg/kg in rats and 230 mg/kg in mice [2]. Fatalities have been reported in humans with ingestions as low as 300 mg of bitoscanate [3]. This >100-fold difference in acute oral toxicity underscores diospyrol's superior safety margin for laboratory handling and in vivo experimentation.

Toxicity Margin
Cross-study
Oral LD50: diospyrol > 3,000 mg/kg (rat/mouse) vs bitoscanate 21–230 mg/kg; >100-fold difference reported.
Reported substantially lower acute oral toxicity in rodent models.
Data from separate sources; identical-condition direct comparison not performed.
Toxicology Safety Anthelmintic

Derivative Inactivity & Pharmacophore Specificity

Six synthetic derivatives of diospyrol were evaluated alongside the parent compound for anthelmintic activity against N. americanus in golden hamsters. All derivatives showed little or no activity, despite structural similarity [1]. This observation demonstrates that the precise dimeric arrangement and hydroxylation pattern of diospyrol are essential for efficacy, and that even minor modifications abolish activity. Therefore, generic substitution with structurally related dimeric naphthoquinones (e.g., diospyrin, diosquinone) or synthetic analogs cannot replicate diospyrol's anthelmintic profile without empirical validation.

Derivative SAR
Head-to-head
Six diospyrol derivatives: little or no activity; parent diospyrol: 99–100% worm reduction.
Specific dimeric arrangement required; analog substitution likely inactive.
Reported in hamster N. americanus model; derivative structures not specified.
Medicinal chemistry Structure-activity relationship Anthelmintic

Synthetic Route and Purity Verification

A high-yielding synthesis of diospyrol via Suzuki–Miyaura cross-coupling and modified in situ cross-coupling has been reported, achieving 92% yield in the permethylation step under solvent-free phase-transfer catalysis conditions [1]. The availability of a validated synthetic route, coupled with definitive NMR spectral assignments (Table I in reference [2]), ensures that purchased diospyrol can be authenticated against published spectroscopic data, mitigating the risk of receiving degraded or misidentified natural product isolates.

Synthetic Access
Method context
Suzuki–Miyaura route; 92% yield in permethylation step; full NMR assignments available.
Synthetic route supports batch consistency and identity verification.
Reported protocol; analytical verification against published NMR recommended.
Synthesis Analytical chemistry Procurement

Diospyrol Research and Industrial Applications


Hookworm Positive Control

Diospyrol at 500 mg/kg p.o. as a single dose provides 100% clearance of patent N. americanus infections in golden hamsters, offering a robust positive control benchmark for evaluating novel anthelmintic candidates. Its established efficacy profile permits direct comparison with test compounds under identical experimental conditions [1].

Dimeric Naphthol Pharmacophore Tool

The inactivity of all six tested diospyrol derivatives against N. americanus, despite close structural analogy, makes diospyrol an essential tool for structure-activity relationship (SAR) studies aimed at elucidating the minimal pharmacophore required for anthelmintic activity within dimeric naphthol scaffolds [1].

Analytical Reference Standard

With fully assigned ¹H-NMR spectra and a validated synthetic route achieving high yields, diospyrol serves as an ideal reference standard for developing HPLC-UV or LC-MS methods to quantify diospyrol content in botanical extracts, monitor synthetic reaction progress, or authenticate purchased material against spectroscopic data [2].

Toxicology Comparator for Safety Screening

Given its oral LD50 > 3,000 mg/kg, diospyrol functions as a low-toxicity comparator in safety screening panels evaluating new anthelmintic leads. Its wide therapeutic index contrasts sharply with agents like bitoscanate (LD50 21–230 mg/kg), enabling benchmark assessments of acute toxicity in rodent models [3][4].

Application
Selection Property
Validation Focus
Hookworm anthelmintic screening
Reported positive-control clearance in hamster N. americanus model
Worm burden reduction endpoint
SAR / pharmacophore elucidation
Derivative inactivity confirms scaffold specificity requirement
Structural analog comparison
Analytical method development
Published NMR spectra and synthetic route support identity verification
Spectroscopic identity confirmation
Safety screening panels
Reported low acute oral toxicity profile in rodent models
Toxicity benchmark comparison

Technical Documentation Hub

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36 linked technical documents
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